N-CYCLOHEXYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-METHYLPROPANAMIDE
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Overview
Description
N-CYCLOHEXYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-METHYLPROPANAMIDE is a complex organic compound that features a cyclohexyl group, a phthalimide moiety, and a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-METHYLPROPANAMIDE typically involves the following steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the Propanamide Chain: The phthalimide is then reacted with a suitable alkylating agent to introduce the propanamide chain.
Cyclohexyl Group Introduction: Finally, the cyclohexyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Hydroxylated phthalimide derivatives.
Substitution: Various substituted amides or cyclohexyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used to study enzyme interactions and protein binding due to its unique structure.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-METHYLPROPANAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group.
N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-propylpropanamide: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of N-CYCLOHEXYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-METHYLPROPANAMIDE lies in its specific combination of functional groups, which can confer unique reactivity and binding properties compared to its analogs.
Properties
Molecular Formula |
C18H22N2O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-(1,3-dioxoisoindol-2-yl)-N-methylpropanamide |
InChI |
InChI=1S/C18H22N2O3/c1-19(13-7-3-2-4-8-13)16(21)11-12-20-17(22)14-9-5-6-10-15(14)18(20)23/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3 |
InChI Key |
AWJSUSSSVGZCGJ-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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